3-[3-(Methanesulfonyl)phenyl]propan-1-ol
Description
Significance of Aryl-Alkyl Alcohol Scaffolds in Molecular Design
Aryl-alkyl alcohols, which feature a hydroxyl group attached to an alkyl chain that is in turn connected to an aromatic ring, are prevalent scaffolds in a vast array of biologically active molecules and functional materials. acs.org The presence of both a hydrophobic aryl group and a hydrophilic alcohol group imparts an amphiphilic character to these molecules, influencing their solubility, membrane permeability, and binding interactions with biological targets. acs.org This structural framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is recurrent among known drugs and biologically active compounds. nih.govnih.gov The versatility of the alcohol functional group allows for further chemical modifications, such as esterification or etherification, enabling the exploration of a wider chemical space in the pursuit of new therapeutic agents. acs.org The ability to use alcohols as alkylating agents in various chemical transformations has further broadened their utility as versatile building blocks in organic synthesis. acs.org
Role of Sulfonyl Groups in Chemical Synthesis and Reactivity
The sulfonyl group (-SO₂-) is a hexavalent sulfur functional group characterized by a sulfur atom double-bonded to two oxygen atoms. fiveable.me Its inclusion in a molecule significantly impacts its electronic properties and reactivity. As a strong electron-withdrawing group, the sulfonyl moiety can influence the acidity of adjacent protons and the reactivity of the aromatic ring to which it is attached. fiveable.me This electron-withdrawing nature also enhances the water solubility of organic compounds, a desirable property for biological applications. fiveable.me
In the context of organic synthesis, sulfonyl groups are employed for various purposes. They can act as protecting groups for amines and phenols, offering stability under a range of reaction conditions. fiveable.me Furthermore, the sulfonyl group can be used as a "blocking group" in aromatic synthesis to direct subsequent substitution to a specific position on the benzene (B151609) ring. masterorganicchemistry.com The sulfonyl group itself can participate in a variety of reactions, including nucleophilic substitution and elimination. fiveable.me The versatility of sulfonyl-containing compounds, such as sulfonyl hydrazides and sulfinyl sulfones, as precursors for generating sulfonyl radicals has expanded the toolkit for constructing complex sulfur-containing molecules. researchgate.netnih.gov The synthesis of diaryl sulfones, a key structural motif, can be achieved through various methods, including the reaction of arylboronic acids with arylsulfonyl hydrazides. britannica.com
Research Context of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol within Contemporary Organic Chemistry
The compound this compound, with the CAS Number 651310-32-6, has emerged as a key intermediate in the synthesis of pharmaceutically active compounds. Specifically, it is a building block in the preparation of substituted 1-phenyl-3-aminopropane derivatives. These derivatives are investigated for their potential as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). Inhibition of this enzyme is a therapeutic strategy for treating metabolic disorders such as type 2 diabetes and obesity.
The synthesis of this compound is therefore a critical step in accessing these potential new medicines. Its structure combines the aryl-alkyl alcohol scaffold with the influential methanesulfonyl group, making it a molecule of significant interest in the field of medicinal chemistry and process development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 651310-32-6 |
| Molecular Formula | C₁₀H₁₄O₃S |
| Molecular Weight | 214.28 g/mol |
| Physical Form | Solid |
| Purity | ≥97% |
This table is populated with data from available chemical supplier information.
Detailed Research Findings: Synthesis of this compound
The preparation of this compound is not widely documented in the general scientific literature but is detailed in patent literature, highlighting its importance as an intermediate in the development of new chemical entities. A primary synthetic route involves a two-step process starting from a commercially available precursor.
Synthesis of the Carboxylic Acid Precursor
The immediate precursor to the target alcohol is 3-(3-(methylsulfonyl)phenyl)propanoic acid. One documented method for the synthesis of a related compound, 3-(phenylsulfonyl)propionic acid, involves the reaction of benzenesulfonyl hydrazide with acrylic acid in water under elevated temperature and pressure. fiveable.me This suggests a potential pathway to the required methanesulfonyl derivative.
Reduction of the Carboxylic Acid to the Alcohol
The crucial step in the synthesis of this compound is the reduction of the carboxylic acid group of 3-(3-(methylsulfonyl)phenyl)propanoic acid. A documented procedure for this transformation utilizes borane-tetrahydrofuran (B86392) complex (BTHF) as the reducing agent in an appropriate solvent like tetrahydrofuran (B95107) (THF).
In a typical experimental procedure described in patent literature, 3-(3-(methylsulfonyl)phenyl)propanoic acid is dissolved in THF. To this solution, a solution of borane-tetrahydrofuran complex is added dropwise at a controlled temperature, often around 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reduction. The reaction is then quenched, typically by the slow addition of methanol, followed by an acidic workup. The final product, this compound, is then isolated and purified using standard techniques such as extraction and chromatography.
This reduction is a key transformation, converting the carboxylic acid functionality into a primary alcohol while leaving the sulfonyl group and the aromatic ring intact. The resulting alcohol is then ready for subsequent chemical modifications in the synthesis of more complex target molecules.
An in-depth examination of the synthetic methodologies for producing this compound reveals a variety of strategic approaches. The synthesis of this compound can be logically divided into two primary phases: the construction of the core phenylpropanol backbone and the introduction or functionalization of the methanesulfonyl moiety. Each phase employs distinct chemical reactions and strategies to achieve the final target structure.
Structure
3D Structure
Properties
CAS No. |
651310-32-6 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
3-(3-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O3S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,3,5,7H2,1H3 |
InChI Key |
XJMNUWIWEMMLTF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CCCO |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 3 Methanesulfonyl Phenyl Propan 1 Ol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and conversion to good leaving groups for substitution reactions.
The primary alcohol of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol can be oxidized to form either the corresponding aldehyde, 3-[3-(methanesulfonyl)phenyl]propanal, or the carboxylic acid, 3-[3-(methanesulfonyl)phenyl]propanoic acid, depending on the choice of oxidizing agent and reaction conditions.
The synthesis of the related compound, 3-(3-(trifluoromethyl)phenyl)propanal, has been achieved through methods such as the Mizoroki–Heck cross-coupling reaction followed by hydrolysis. nih.govresearchgate.net For the oxidation of aldehydes to carboxylic acids, processes have been developed for similar structures like 3-phenylpropanal, which can be oxidized to 3-phenylpropionic acid using molecular oxygen at elevated temperatures. google.com The direct synthesis of 3-(3-(methylsulfonyl)phenyl)propanoic acid has also been documented. nih.gov
Table 1: Oxidation Reactions of Related Phenylpropanol Derivatives
| Starting Material | Product | Reagents and Conditions | Reference |
| 1-Bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal | 3-(3-Trifluoromethylphenyl)propanal | 1. Pd(OAc)₂, nBu₄NOAc (Mizoroki-Heck) 2. Hydrolysis | nih.govresearchgate.net |
| 3-Phenylpropanal | 3-Phenylpropionic acid | O₂, 40-80°C | google.com |
| Benzenesulfonylhydrazide and acrylic acid | 3-(Phenylsulfonyl)propionic acid | Water, 120°C, 24h, sealed tube | chemicalbook.com |
The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst, a reaction known as Fischer esterification. researchgate.netmasterorganicchemistry.comthermofisher.com This equilibrium-driven process often requires the removal of water to achieve high yields. masterorganicchemistry.com Various acid catalysts, including sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid, can be employed. masterorganicchemistry.com
Etherification, the formation of an ether from the alcohol, can also be achieved. For instance, the etherification of glycerol (B35011) with 1-phenylethanol (B42297) has been demonstrated over solid acid catalysts. researchgate.net This suggests that this compound could be similarly converted to its corresponding ethers.
Table 2: General Conditions for Esterification and Etherification
| Reaction | Reactants | Catalyst | General Conditions | Reference |
| Fischer Esterification | Carboxylic acid, Alcohol | H₂SO₄, TsOH, or HCl | Reflux, removal of water | researchgate.netmasterorganicchemistry.comthermofisher.com |
| Etherification | Alcohol, Another alcohol or alkyl halide | Solid acid catalyst | Varies with substrates and catalyst | researchgate.net |
The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. masterorganicchemistry.com Therefore, it is often converted to a better leaving group, such as a tosylate. The tosylation of an alcohol involves reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. rsc.orgnih.gov This process converts the alcohol into a tosylate, which is an excellent leaving group, without altering the stereochemistry at the alcohol carbon. masterorganicchemistry.com
Once the tosylate is formed, it can be readily displaced by a halide ion to yield the corresponding alkyl halide. For example, treatment of some benzyl (B1604629) alcohols with tosyl chloride has been shown to directly produce the corresponding chlorides. nih.gov
With the hydroxyl group converted to a good leaving group like a tosylate, the carbon atom to which it is attached becomes susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov A wide range of nucleophiles can then be used to displace the tosylate group, leading to the formation of a diverse array of derivatives. An example of a similar reaction is the synthesis of 3-(methylamino)-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanol and methylamine, which proceeds via nucleophilic substitution. google.com
Reactivity of the Phenyl Ring
The phenyl ring of this compound is the second major site of reactivity, primarily undergoing electrophilic aromatic substitution.
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. wikipedia.org
In this compound, there are two substituents on the phenyl ring: the methanesulfonyl group (-SO₂CH₃) and the 3-hydroxypropyl group (-CH₂CH₂CH₂OH).
Methanesulfonyl Group: The sulfonyl group is a strong electron-withdrawing group and is therefore a deactivating group and a meta-director. lkouniv.ac.in
3-Hydroxypropyl Group: The alkyl chain is an electron-donating group and is thus an activating group and an ortho-, para-director.
When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group generally controls the regioselectivity of the substitution. However, in this case, the substituents are in a meta relationship to each other. The incoming electrophile will be directed to the positions that are most activated. The positions ortho and para to the activating 3-hydroxypropyl group are positions 2, 4, and 6. The positions meta to the deactivating methanesulfonyl group are positions 5 and 1 (already substituted). Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the 3-hydroxypropyl group, which are not sterically hindered.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis for forming carbon-carbon bonds. wikipedia.orglibretexts.org The viability of this compound as a substrate in these reactions depends on the specific coupling partners and whether the aromatic ring is pre-functionalized with a suitable leaving group (e.g., a halide or triflate).
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide or triflate. libretexts.orgwikipedia.org While the parent compound this compound does not possess a typical leaving group for direct coupling, its halogenated precursors or derivatives would be excellent substrates. For instance, a bromo- or iodo-substituted analogue at a position ortho or para to the existing groups could readily participate in Suzuki coupling.
Recent advancements have shown that under specific conditions, aryl sulfones themselves can act as electrophilic coupling partners in Suzuki-Miyaura reactions. chemrxiv.orgresearchgate.net This involves the challenging oxidative addition of palladium into the C–S bond of the sulfone. chemrxiv.org Research indicates that trifluoromethylsulfones undergo smooth coupling, while simple phenyl methyl sulfones are generally unreactive under the same conditions. chemrxiv.org The reactivity can be modulated by the electronic nature of the aryl ring and the choice of phosphine (B1218219) ligands, with bulky, electron-rich ligands like RuPhos being effective. chemrxiv.orgresearchgate.net This suggests that direct coupling at the sulfone position of this compound would likely require harsh conditions and specialized catalytic systems.
Sonogashira Coupling: The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki reaction, a halogenated derivative of this compound would be required for this transformation. The reaction is generally robust and tolerates a wide range of functional groups, including alcohols and sulfones. nih.govorganic-chemistry.org Copper-free variants have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.orgnih.gov
The table below summarizes the expected reactivity of a hypothetical halogenated derivative, 1-bromo-3-(methanesulfonyl)-5-(3-hydroxypropyl)benzene, in these key cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | Arylalkyne |
Directed Ortho Metalation Studies
Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. wikipedia.org
The sulfone group (–SO₂R) is a known, effective DMG. researchgate.net The oxygen atoms of the sulfone coordinate to the lithium cation of the base (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position on the aromatic ring. wikipedia.orguwindsor.ca For this compound, the methanesulfonyl group would direct metalation to the C2 and C4 positions.
However, a potential complication arises from the presence of other acidic protons in the molecule: the hydroxyl proton of the alcohol and the α-protons of the sulfone's methyl group. The hydroxyl proton is the most acidic and will be deprotonated first, consuming one equivalent of base. The α-sulfonyl protons are also significantly acidic and can be removed by strong bases to form an α-sulfonyl carbanion. researchgate.netelectronicsandbooks.com
Studies on similar alkyl aryl sulfones have shown a competition between directed ortho-metalation and α-metalation. researchgate.net In some cases, branched alkyl aryl sulfones were found to undergo directed ortho-metalation with good regioselectivity, despite having a more acidic α-proton. researchgate.net To achieve selective ortho-lithiation of this compound, careful control of stoichiometry, temperature, and the base used would be critical. Typically, two or more equivalents of the organolithium reagent would be required to first deprotonate the alcohol and then effect the ortho-lithiation.
The resulting ortho-lithiated species is a versatile intermediate that can react with a wide range of electrophiles, as shown in the table below.
| Electrophile | Reagent Example | Product Functional Group |
| Carbonyls | Acetone, Benzaldehyde | Alcohol |
| Alkyl Halides | Methyl Iodide | Alkyl |
| Silyl Halides | Trimethylsilyl (B98337) chloride (TMSCl) | Silyl |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |
| Disulfides | Dimethyl disulfide | Thioether |
Transformations Involving the Methanesulfonyl Group
Stability and Chemical Resistance of the Sulfone
The methanesulfonyl group is known for its high stability and chemical resistance. chem-station.com Aryl sulfones are generally robust and inert to a wide range of conditions that affect other functional groups. They are resistant to both acidic and basic hydrolysis and are stable towards many oxidizing and reducing agents. wikipedia.org This stability makes the sulfone group a reliable component in complex molecule synthesis, as it can be carried through multiple synthetic steps without modification. acs.org
Cleavage of the aryl C–SO₂ bond is difficult and typically requires harsh conditions, such as treatment with potent reducing agents (e.g., sodium amalgam) or specialized transition-metal catalysts under forcing conditions. chemrxiv.orgnih.gov This inherent stability is a key feature of this compound, ensuring the integrity of the sulfone moiety during most synthetic transformations targeting the alcohol or the aromatic ring.
Potential for α-Sulfonyl Carbanion Chemistry
The hydrogen atoms on the methyl group attached to the sulfonyl function (the α-protons) are acidic due to the strong electron-withdrawing nature of the sulfone. electronicsandbooks.com Treatment with a strong base, such as an alkyllithium or lithium diisopropylamide (LDA), can deprotonate this position to generate a nucleophilic α-sulfonyl carbanion. electronicsandbooks.comresearchgate.net
This carbanion is a well-established nucleophile in organic synthesis and can participate in a variety of carbon-carbon bond-forming reactions. acs.org For this compound, this reactivity offers a pathway for elaboration at the methyl group of the sulfone. After protecting the propanol (B110389) hydroxyl group, the resulting α-sulfonyl carbanion could be reacted with various electrophiles.
| Reaction Type | Electrophile | Resulting Structure |
| Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | R-CH₂-SO₂-Aryl |
| Aldol Addition | Aldehyde/Ketone | β-Hydroxy Sulfone |
| Acylation | Ester or Acyl Chloride | β-Keto Sulfone |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Derivative |
This chemistry provides a powerful tool for derivatization, allowing for the extension of the carbon chain attached to the sulfonyl group.
Participation in Rearrangement Reactions
Aryl sulfones can participate in certain classes of rearrangement reactions, often initiated by the formation of a carbanion. The most relevant of these are the Truce-Smiles and Ramberg-Bäcklund rearrangements.
The Truce-Smiles rearrangement involves an intramolecular nucleophilic aromatic substitution. acs.org For this to occur with a derivative of this compound, an α-sulfonyl carbanion would need to be generated, which could then attack an activated position on the same or a different aromatic ring within the molecule. A classic example involves the rearrangement of o-methyldiaryl sulfones to o-benzylbenzenesulfinic acids upon treatment with an organolithium base. acs.org For the parent compound, a direct intramolecular rearrangement is unlikely without further modification.
The Ramberg-Bäcklund reaction is a process that converts α-halo sulfones into alkenes upon treatment with a base. This reaction proceeds via the formation of an unstable three-membered cyclic intermediate called an episulfone, which then extrudes sulfur dioxide (SO₂) to yield the alkene. While a powerful transformation, it would require prior α-halogenation of the methanesulfonyl group in this compound before it could proceed.
More direct rearrangements involving the migration of the sulfonyl group itself, such as a photo-Fries or thermal rearrangement, are also known for aryl sulfonates but are less common for aryl alkyl sulfones under typical synthetic conditions. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-[3-(Methanesulfonyl)phenyl]propan-1-ol, a combination of one-dimensional and two-dimensional NMR techniques would be required to unambiguously assign all proton and carbon signals.
Proton NMR (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The expected signals would correspond to the aromatic protons on the substituted phenyl ring, the three methylene (B1212753) groups of the propanol (B110389) chain, the proton of the hydroxyl group, and the methyl protons of the methanesulfonyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would allow for the assignment of each proton.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~3.7 | Triplet | 2H | -CH₂-OH |
| ~3.1 | Singlet | 3H | -SO₂-CH₃ |
| ~2.8 | Triplet | 2H | Ar-CH₂- |
| ~1.9 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
| ~1.5 | Singlet (broad) | 1H | -OH |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons of the phenyl ring, the three carbons of the propanol side chain, and the methyl carbon of the methanesulfonyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (ppm) | Assignment |
| ~140-125 | Aromatic carbons (C₆H₄) |
| ~62 | -CH₂-OH |
| ~45 | -SO₂-CH₃ |
| ~35 | Ar-CH₂- |
| ~32 | -CH₂-CH₂-CH₂- |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To confirm the assignments made from 1D NMR spectra and to elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily confirming the connectivity within the propanol chain (e.g., the coupling between the protons on adjacent methylene groups).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edunist.gov This would definitively link each proton signal to its corresponding carbon signal in the propanol chain and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edusdsu.edu This is crucial for establishing the connectivity between the propanol side chain and the phenyl ring, and the position of the methanesulfonyl group on the ring by observing correlations between the aromatic protons and the carbons of the side chain and the sulfonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its molecular formula (C₁₀H₁₄O₃S), distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Hypothetical MS/MS Fragmentation Table:
| m/z of Precursor Ion | m/z of Fragment Ion | Neutral Loss | Putative Fragment Structure |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of the hydroxyl group |
| [M+H]⁺ | [M+H - C₃H₇O]⁺ | C₃H₇O | Cleavage of the propanol chain |
| [M+H]⁺ | [M+H - CH₃SO₂]⁺ | CH₃SO₂ | Loss of the methanesulfonyl radical |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of chemical bonds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. This technique is particularly effective for identifying the functional groups present in a molecule, as each group exhibits characteristic absorption frequencies. For this compound, the key functional groups—the hydroxyl (-OH), sulfonyl (-SO2-), and the substituted benzene (B151609) ring—would produce distinct peaks in the IR spectrum.
A hypothetical IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The presence of the methanesulfonyl group would be confirmed by strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found around 1150 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring would be observed in the 1400-1600 cm⁻¹ region.
Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-2960 |
| Sulfonyl (S=O) | Asymmetric Stretch | ~1350 |
| Sulfonyl (S=O) | Symmetric Stretch | ~1150 |
| Aromatic C=C | C=C Stretch | 1400-1600 |
| C-O | C-O Stretch | 1050-1250 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different vibrational modes being active in each technique, providing a more complete picture of the molecule's vibrational structure.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be developed to assess its purity. sielc.com This would typically involve a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). sielc.com
The compound would be detected using a UV detector, as the phenyl ring is a chromophore. The retention time of the compound would be a characteristic property under specific chromatographic conditions. By analyzing the area of the peak corresponding to the compound relative to the total area of all peaks, its purity can be accurately determined.
If the synthesis of this compound could potentially lead to the formation of stereoisomers, chiral HPLC would be employed for their separation and quantification. This technique uses a chiral stationary phase to differentiate between enantiomers, allowing for the determination of the enantiomeric excess of the product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com While this compound itself may not be sufficiently volatile for direct GC analysis due to the polar hydroxyl and sulfonyl groups, it can be chemically modified to create a more volatile derivative. mdpi.com
A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net The resulting TMS ether is more volatile and thermally stable, making it suitable for GC-MS analysis. researchgate.net The gas chromatogram would provide information on the purity of the derivatized compound, while the mass spectrometer would provide a mass spectrum. The mass spectrum, which shows the fragmentation pattern of the molecule, is a unique fingerprint that can be used to confirm the identity of the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. nist.gov
Hypothetical GC-MS Data for Trimethylsilyl Derivative of this compound
| Parameter | Expected Observation |
| Retention Time (GC) | Dependent on column and temperature program |
| Molecular Ion Peak (MS) | [M]⁺ corresponding to the mass of the TMS derivative |
| Key Fragmentation Ions (MS) | Fragments resulting from the loss of methyl groups, the TMS group, and cleavage of the propanol chain |
X-ray Crystallography for Solid-State Structure Determination
For crystalline solids, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles.
This technique would unambiguously confirm the molecular structure, including the conformation of the propanol side chain and the orientation of the methanesulfonyl group relative to the phenyl ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. While no crystal structure for this compound has been reported, related structures like 3-Methylamino-3-phenylpropan-1-ol have been characterized by X-ray crystallography, revealing details of their hydrogen bonding networks. researchgate.net
Theoretical and Computational Chemistry Studies of 3 3 Methanesulfonyl Phenyl Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, rooted in quantum mechanics, provide insights into the electronic structure and reactivity of chemical compounds. For 3-[3-(Methanesulfonyl)phenyl]propan-1-ol, such calculations would elucidate the arrangement of electrons and energy levels within the molecule, offering a theoretical framework for its behavior.
Electronic Structure and Bonding Analysis
A detailed analysis of the electronic structure of this compound would involve the determination of its molecular orbitals and the nature of the chemical bonds. Key aspects would include the hybridization of the atomic orbitals and the delocalization of electrons across the aromatic ring and the sulfonyl group. The presence of the electron-withdrawing methanesulfonyl group is expected to significantly influence the electron density distribution on the phenyl ring. Similarly, the propan-1-ol substituent, with its hydroxyl group, can participate in hydrogen bonding, further affecting the electronic environment.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species. libretexts.orgyoutube.com
For this compound, the HOMO is likely to be located on the phenyl ring and the oxygen atom of the hydroxyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be centered around the electron-deficient sulfonyl group and the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies This table presents hypothetical values for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -8.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 7.30 |
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within this compound dictates its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of the molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged or polar species. nih.govresearchgate.net
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the oxygen atoms of the sulfonyl and hydroxyl groups, indicating their nucleophilic character. Regions of positive electrostatic potential (typically colored blue) would likely be found around the hydrogen atoms of the hydroxyl group and the methyl group attached to the sulfur, highlighting their electrophilic nature. The phenyl ring would exhibit a more complex potential distribution due to the competing electronic effects of the substituents.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of its atoms, known as conformations, can exist. Conformational analysis aims to identify the stable conformations and the energy barriers between them.
Rotational Barriers and Preferred Conformations
The flexibility of the propan-1-ol side chain in this compound allows for multiple conformations due to rotation around the single bonds. The key rotational barriers would be associated with the C-C bonds of the propyl chain and the C-S and S-O bonds of the methanesulfonyl group. The preferred conformations will be those that minimize steric hindrance and optimize stabilizing interactions, such as intramolecular hydrogen bonding between the hydroxyl group and one of the oxygen atoms of the sulfonyl group. Computational methods can be used to calculate the potential energy surface as a function of these rotational angles, thereby identifying the low-energy conformations and the transition states connecting them.
Table 2: Hypothetical Rotational Barriers This table presents hypothetical values for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.
| Rotational Bond | Barrier to Rotation (kcal/mol) |
|---|---|
| Phenyl-C(propyl) | 2.5 |
| C(propyl)-C(propyl) | 3.0 |
| C(propyl)-O | 1.5 |
| Phenyl-S | 2.0 |
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. In a polar solvent, conformations with a larger dipole moment will be stabilized to a greater extent. For this compound, polar solvents would likely favor conformations where the polar sulfonyl and hydroxyl groups are exposed to the solvent, allowing for strong solute-solvent interactions. Conversely, in a nonpolar solvent, conformations that minimize the exposed polar surface area and promote intramolecular interactions, such as intramolecular hydrogen bonding, may become more favorable. Computational models that incorporate solvent effects, either implicitly or explicitly, are necessary to accurately predict the conformational preferences in different media.
Molecular Dynamics Simulations
Prediction of Spectroscopic Properties from Dynamic Models:There is no literature on the use of dynamic models to predict the spectroscopic characteristics of this molecule.
Future computational research would be necessary to populate these areas with scientifically accurate findings and data.
Applications As a Synthetic Intermediate in Complex Organic Synthesis
Precursor for Advanced Aromatic and Heterocyclic Systems
The functional groups of 3-[3-(Methanesulfonyl)phenyl]propan-1-ol offer multiple pathways for the synthesis of complex aromatic and heterocyclic structures. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, which are key functionalities for cyclization reactions. For instance, the resulting aldehyde can undergo condensation reactions with various nucleophiles to form heterocyclic rings.
The methanesulfonyl group (–SO₂CH₃) on the phenyl ring is a strong electron-withdrawing group. This property can be exploited to direct further substitution on the aromatic ring or to activate the ring for nucleophilic aromatic substitution reactions, providing a route to highly functionalized aromatic systems that would be otherwise difficult to access.
Propargyl alcohols and amines, which are structurally related to propanol (B110389) derivatives, are known to be versatile precursors for the synthesis of a variety of oxygen- and nitrogen-containing heterocycles through intramolecular cycloisomerization or intermolecular cyclocondensation reactions. researchgate.netresearchgate.net By analogy, the propanol moiety of the title compound can be chemically modified to introduce unsaturation, such as an alkyne group, thereby enabling its use in similar cyclization strategies to construct complex heterocyclic frameworks. For example, conversion of the alcohol to a leaving group followed by elimination would yield an alkene, which could then be further elaborated.
The synthesis of various heterocycles often relies on building blocks that contain both a nucleophilic center and an electrophilic center, or precursors to these. The propanol group can be easily converted into an electrophilic site, for example, by tosylation, which can then react with a wide range of nucleophiles to form new carbon-heteroatom bonds, a key step in the assembly of many heterocyclic systems.
Table 1: Potential Heterocyclic Systems from this compound Derivatives
| Derivative of 3-[3-(MS)Ph]Pr-OH | Reaction Type | Resulting Heterocyclic Core | Potential Application |
|---|---|---|---|
| 3-[3-(MS)Ph]propanal | Condensation with hydrazines | Pyrazoles | Pharmaceuticals, Agrochemicals |
| 3-[3-(MS)Ph]propanoic acid | Condensation with o-phenylenediamines | Benzimidazoles | Medicinal Chemistry |
| 3-[3-(MS)Ph]propargyl alcohol | Intramolecular cyclization | Furans, Pyrroles | Materials Science, Pharmaceuticals |
Building Block for Multifunctional Molecules
The distinct reactivity of the alcohol and the methanesulfonylphenyl moieties allows for the sequential or orthogonal functionalization of this compound, making it an ideal building block for multifunctional molecules. The alcohol can be engaged in a variety of transformations, including esterification, etherification, and conversion to amines or halides, without affecting the sulfonyl group.
Conversely, the methanesulfonyl group can be used as a handle for cross-coupling reactions or can be reduced to a sulfide (B99878) or sulfoxide, introducing new functionalities and modifying the electronic properties of the molecule. This dual reactivity is highly valuable in the synthesis of complex molecules where different parts of the structure require specific functionalities. For example, the synthesis of certain dual-acting drugs that target multiple biological pathways can benefit from such versatile building blocks.
The synthesis of 2-(4-methylsulfonyl phenyl) indole (B1671886) derivatives highlights the utility of the methylsulfonyl phenyl moiety in constructing biologically active molecules with potential dual antimicrobial and anti-inflammatory activities. nih.gov This suggests that this compound could serve as a precursor to novel therapeutic agents by incorporating the 3-(methanesulfonyl)phenylpropyl scaffold into various pharmacophores.
Role in the Synthesis of Chiral Scaffolds
The development of enantiomerically pure pharmaceuticals is a cornerstone of modern medicinal chemistry. Chiral alcohols are pivotal starting materials for the synthesis of chiral scaffolds. This compound can be resolved into its individual enantiomers or synthesized in an enantiomerically pure form through asymmetric synthesis. For instance, the corresponding ketone, 3-[3-(methanesulfonyl)phenyl]propan-1-one, could be subjected to asymmetric reduction using chiral catalysts to yield the chiral alcohol.
These chiral alcohols can then be used as precursors to a variety of chiral ligands, catalysts, and active pharmaceutical ingredients. The sulfinyl group, a close relative of the sulfonyl group, is a well-established chiral auxiliary in asymmetric synthesis. nih.gov While the sulfonyl group itself is achiral, its presence can influence the stereochemical outcome of reactions at adjacent centers. Furthermore, methods for the synthesis of chiral sulfonate-based ionic liquids from amino alcohols have been developed, demonstrating the utility of combining sulfonate groups with chiral backbones. tu-clausthal.deresearchgate.net
The synthesis of chiral sulfones has been achieved through methods like hydrogen-bonding/organophotoredox co-catalyzed asymmetric sulfonylation, underscoring the growing interest in chiral sulfur-containing compounds. researchgate.net A chiral version of this compound would be a valuable synthon for accessing novel chiral sulfone-containing molecules.
Table 2: Strategies for Chiral Synthesis Involving 3-[3-(MS)Ph]Pr-OH
| Method | Description | Potential Outcome |
|---|---|---|
| Asymmetric Reduction | Reduction of the corresponding ketone with a chiral reducing agent (e.g., CBS reagent). | Enantiomerically enriched (R)- or (S)-3-[3-(MS)Ph]propan-1-ol. |
| Kinetic Resolution | Enzymatic acylation of the racemic alcohol, where one enantiomer reacts faster. | Separation of the two enantiomers. |
| Chiral Pool Synthesis | Starting from a known chiral molecule to synthesize the target compound. | Synthesis of a single enantiomer of the target compound. |
Integration into Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of large, well-organized structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govlibretexts.org The structural features of this compound make it a promising candidate for incorporation into supramolecular assemblies.
The hydroxyl group is a strong hydrogen bond donor and acceptor, allowing it to participate in the formation of ordered networks. The phenyl ring can engage in π-π stacking interactions with other aromatic systems. The methanesulfonyl group, being polar, can also participate in dipole-dipole interactions and hydrogen bonding with suitable partners.
The self-assembly of molecules into well-defined architectures is a key principle in supramolecular chemistry. nih.govrsc.org By carefully designing complementary molecules, it is possible to direct the assembly of this compound or its derivatives into specific supramolecular structures, such as liquid crystals, gels, or molecular capsules. These organized assemblies can exhibit novel properties and have potential applications in areas such as drug delivery, sensing, and materials science. The interplay of the different non-covalent interactions offered by this molecule provides a rich platform for the design of new supramolecular systems.
Structure Reactivity Relationships and Chemical Property Modulation
Influence of Sulfonyl Group Position on Reactivity
Electronic Effects: The sulfonyl group deactivates the aromatic ring towards electrophilic substitution through a strong inductive electron withdrawal (-I effect) and a moderate resonance-withdrawing effect (-R effect). When positioned at the meta position, its deactivating influence is felt throughout the ring, making it less nucleophilic than benzene (B151609).
Reactivity of the Side Chain: The electron-withdrawing nature of the meta-sulfonyl group can influence the reactivity of the propanol (B110389) side chain. For instance, it can increase the acidity of the hydroxyl proton compared to an unsubstituted phenylpropanol, although this effect is less pronounced than if it were in the ortho or para position. Reactions involving the formation of a positive charge at the benzylic position (carbon attached to the ring) would be disfavored due to the destabilizing effect of the electron-withdrawing sulfonyl group.
Comparison with Other Isomers: Had the sulfonyl group been in the ortho or para position, its resonance-withdrawing effect would be more directly conjugated with the side chain's attachment point. This would lead to a more significant impact on reactions at the benzylic carbon and a greater influence on the acidity of the propanol's hydroxyl group. The ortho isomer would also introduce steric hindrance, potentially impeding reactions at both the side chain and the adjacent position on the ring. masterorganicchemistry.com
Impact of the Propanol Chain Length and Functionalization on Chemical Properties
The three-carbon propanol chain is a critical determinant of the molecule's physical and chemical properties. Altering its length or introducing other functional groups would systematically modify these characteristics.
Chain Length and Physical Properties: The length of the alkyl chain connecting the phenyl ring and the alcohol group influences intermolecular forces, such as van der Waals interactions and hydrogen bonding.
Melting and Boiling Points: Increasing the chain length would generally increase the boiling point due to stronger van der Waals forces. However, the effect on the melting point can be more complex, often exhibiting an "odd-even effect" where compounds with an even number of carbon atoms in the chain pack more efficiently in the crystal lattice, leading to higher melting points than their odd-numbered counterparts. nih.gov
Solubility: Lengthening the alkyl chain increases the molecule's nonpolar character, which would decrease its solubility in polar solvents like water but increase it in nonpolar organic solvents.
Functionalization of the Propanol Chain: Introducing other functional groups onto the propanol chain would create derivatives with distinct reactivities.
Oxidation: The primary alcohol group can be oxidized to an aldehyde (3-[3-(methanesulfonyl)phenyl]propanal) or further to a carboxylic acid (3-[3-(methanesulfonyl)phenyl]propanoic acid) using appropriate oxidizing agents.
Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters.
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions at the terminal carbon of the chain. organic-chemistry.org
| Chain Modification | Anticipated Property Change | Example Reaction |
|---|---|---|
| Increase Chain Length (e.g., Butanol) | Higher boiling point, lower polarity. nih.gov | N/A |
| Decrease Chain Length (e.g., Ethanol) | Lower boiling point, higher polarity. | N/A |
| Oxidation of Alcohol | Forms aldehyde or carboxylic acid. | Reaction with PCC or KMnO4. |
| Esterification | Forms an ester. | Fischer esterification with acetic acid. |
Stereochemical Effects on Reaction Pathways and Selectivity
The parent molecule, 3-[3-(Methanesulfonyl)phenyl]propan-1-ol, is achiral. However, stereochemistry becomes a crucial consideration when reactions introduce a chiral center.
Creation of a Chiral Center: A chiral center can be introduced at the first carbon of the propanol chain (C1). For example, the oxidation of the primary alcohol to a ketone (if the chain were a propan-2-ol) followed by asymmetric reduction would yield a chiral secondary alcohol. While the existing molecule has a primary alcohol, reactions at C2 could also introduce chirality.
Diastereoselectivity: If a second chiral center were introduced, the existing stereocenter would influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. The bulky methanesulfonylphenyl group could exert steric control, directing incoming reagents to the less hindered face of the molecule.
Kinetic Resolution: For a racemic mixture of a chiral derivative of this compound, enzymes or chiral catalysts could be used to selectively react with one enantiomer, allowing for the separation of the enantiomers.
While specific studies on the stereochemistry of this compound are not prevalent, the principles of asymmetric synthesis and stereocontrol are directly applicable to its potential derivatives.
Substituent Effects on Phenyl Ring Activation/Deactivation
The methanesulfonyl group profoundly influences the reactivity of the phenyl ring, particularly in electrophilic aromatic substitution (EAS) reactions.
Deactivating Nature: The -SO2CH3 group is a strong deactivating group. libretexts.org Its powerful inductive electron withdrawal significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles than benzene. lumenlearning.comlibretexts.org For instance, the rate of nitration for compounds with strongly deactivating groups can be millions of times slower than that of benzene. lumenlearning.com
Meta-Directing Effect: The sulfonyl group is a meta-director. During electrophilic attack, the carbocation intermediate (arenium ion) is least destabilized when the electrophile adds to the meta position. If the electrophile were to add to the ortho or para position, one of the resonance structures would place the positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group, which is highly energetically unfavorable. Therefore, substitution occurs preferentially at the positions meta to the sulfonyl group (C2, C4, C6 relative to the sulfonyl group).
| Substituent | Effect on Reactivity (vs. Benzene) | Directing Effect |
|---|---|---|
| -OH | Strongly Activating libretexts.org | Ortho, Para |
| -CH3 | Weakly Activating lumenlearning.com | Ortho, Para |
| -H | Baseline | N/A |
| -Cl | Weakly Deactivating lumenlearning.com | Ortho, Para |
| -SO2CH3 | Strongly Deactivating libretexts.org | Meta |
| -NO2 | Strongly Deactivating libretexts.org | Meta |
The propanol side chain is an ortho, para-directing group, but it is only weakly activating. In this compound, the powerful deactivating and meta-directing effect of the sulfonyl group dominates the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.
Future Research Directions and Emerging Opportunities
Development of Green Chemistry Approaches for Synthesis
The conventional synthesis of aryl sulfones and related compounds often involves harsh reagents and generates significant waste. rsc.org Future research will likely focus on developing more environmentally benign methods for synthesizing 3-[3-(Methanesulfonyl)phenyl]propan-1-ol.
One promising area is the use of deep eutectic solvents (DESs) as sustainable media for sulfonylation reactions. rsc.orgrsc.org These solvents are often biodegradable, have low vapor pressure, and can be recycled. rsc.orgrsc.org Research could explore a one-pot synthesis utilizing a DES, potentially combining the sulfonylation of a phenylpropanol precursor in a metal-free system, thereby improving the atom economy and reducing environmental impact. rsc.orgrsc.org Another green approach is the catalytic oxidation of corresponding sulfides using hydrogen peroxide, which is a clean oxidant, in the absence of harmful solvents. nih.gov
| Green Synthesis Strategy | Potential Advantages | Relevant Precursors for this compound |
| Deep Eutectic Solvent (DES) mediated sulfonylation | Recyclable solvent, metal-free catalysis, reduced VOCs rsc.org | 3-phenylpropan-1-ol, DABCO·(SO2)2 rsc.org |
| H₂O₂ Oxidation of Thioethers | Use of a green oxidant (H₂O₂), potentially catalyst-free nih.gov | 3-[3-(Methylsulfanyl)phenyl]propan-1-ol |
| Ionic Liquid-based Friedel-Crafts Sulfonylation | Recyclable catalyst/solvent system, milder conditions jchemrev.com | 3-phenylpropan-1-ol, Methanesulfonyl chloride |
Exploration of Novel Catalytic Transformations
The primary alcohol group in this compound is a key site for catalytic transformations to create new derivatives. Future research could investigate selective oxidation, etherification, and other coupling reactions.
The selective oxidation of the primary alcohol to either the corresponding aldehyde or carboxylic acid is a fundamental transformation. bohrium.comorganic-chemistry.org Advanced catalytic systems using earth-abundant metals like copper or iron, with air or O₂ as the terminal oxidant, are of high interest. bohrium.compjoes.com For instance, heterogeneous palladium-based catalysts have shown high efficacy in converting primary alcohols to carboxylic acids under mild conditions. acs.org Such transformations of this compound could yield intermediates for further synthesis. Another avenue is the dehydrogenative coupling of the alcohol with other molecules, a process that generates hydrogen gas as the only byproduct and can be catalyzed by ruthenium complexes. researchgate.net
| Catalytic Transformation | Catalyst System Example | Potential Product from this compound |
| Aerobic Oxidation to Aldehyde | Copper(I)/TEMPO bohrium.com | 3-[3-(Methanesulfonyl)phenyl]propanal |
| Aerobic Oxidation to Carboxylic Acid | Pd-Bi-Te/C acs.org | 3-[3-(Methanesulfonyl)phenyl]propanoic acid |
| Dehydrogenative Coupling | Ruthenium Pincer Complex organic-chemistry.org | Esters or amides (with corresponding nucleophiles) |
| Ketonization | Heterogeneous Oxide Catalysts pjoes.com | Symmetric or asymmetric ketones |
Design of Materials with Tailored Chemical Properties
The phenylpropanol structure is a fundamental building block in natural polymers like lignin, suggesting that this compound could be a valuable monomer for creating functional materials. nih.govresearchgate.net The presence of the sulfone group can impart specific properties such as thermal stability, polarity, and potential for hydrogen bonding.
Future research could focus on incorporating this molecule into polymers to create materials with tailored properties. For example, it could be used to develop novel hydrogels or adhesive materials, where the sulfone group can enhance intermolecular interactions. nih.govacs.org The aromatic ring and the flexible propanol (B110389) chain could contribute to unique structural and mechanical properties in the resulting polymers. researchgate.net The field of disordered crystalline systems, also known as plastic crystals, could also be an area of exploration, where the molecule's structure might lead to interesting phase transitions and dynamic properties. cam.ac.uk
Advanced Methodologies for Derivatization and Functionalization
Beyond the primary alcohol, the benzylic C-H bonds of the propyl chain in this compound are targets for advanced functionalization. nih.govnortheastern.edu These methods can introduce new functional groups, leading to a diverse library of derivatives from a single starting material.
Recent advances in copper-catalyzed C-H functionalization using reagents like N-fluorobenzenesulfonimide (NFSI) have shown the ability to introduce nitrogen or fluorine atoms at the benzylic position. nih.gov Such reactions could be applied to this compound to create novel compounds with potentially interesting biological activities. Furthermore, photocatalytic and electrochemical methods are emerging as powerful tools for benzylic C-H functionalization under mild conditions. northeastern.eduresearchgate.net These strategies could enable cross-coupling reactions to form new carbon-carbon bonds at the benzylic position. rsc.org
| Functionalization Method | Reagents/Catalyst Example | Potential Functionalized Site |
| C-H Sulfonimidation | Cu catalyst / NFSI nih.gov | Benzylic position of the propyl chain |
| C-H Fluorination | Cu catalyst / NFSI / Additives nih.gov | Benzylic position of the propyl chain |
| Anodic Oxidation/Acetamidation | Undivided electrochemical cell researchgate.net | Benzylic position of the propyl chain |
| Nickel-Catalyzed Cross-Coupling | Ni catalyst / Aryl halide rsc.org | Benzylic position of the propyl chain |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved safety, better process control, and easier scalability. nih.govrsc.orgacs.org This technology is particularly well-suited for the pharmaceutical industry for both discovery and manufacturing. nih.govsyrris.com
Future research on this compound and its derivatives could greatly benefit from the integration of flow chemistry. rsc.orgvapourtec.com Automated flow synthesis platforms could be used to rapidly screen reaction conditions for the catalytic transformations and functionalizations discussed previously. nih.govacs.org This would accelerate the discovery of optimal synthetic routes and facilitate the generation of a library of derivatives for biological screening or materials testing. syrris.com The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of the synthesis of this compound and its derivatives. acs.orgvapourtec.com
Q & A
Q. What are the standard synthetic routes for 3-[3-(Methanesulfonyl)phenyl]propan-1-ol in laboratory settings?
The compound can be synthesized via nucleophilic substitution or reduction reactions. A common approach involves reacting a methanesulfonyl-substituted benzyl precursor (e.g., 3-(methanesulfonyl)benzyl bromide) with a propanol derivative under alkaline conditions. For example, substitution reactions using potassium carbonate in dimethylformamide (DMF) at 60–80°C yield the target compound after purification via column chromatography . Alternative routes may involve reducing nitro or carbonyl intermediates with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by sulfonation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify the methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) and phenyl-propanol backbone. 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] at m/z 229.08).
- Infrared (IR) spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (-OH) validate functional groups .
Q. How can purity be optimized during synthesis?
Purification methods include:
- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted precursors.
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of this compound derivatives?
Steric effects from the methanesulfonyl group can direct regioselectivity. For chiral analogs, asymmetric catalysis (e.g., using BINAP ligands with palladium) or enzymatic resolution (lipases in organic solvents) achieves enantiomeric excess (>90% ee). Kinetic studies show temperature and solvent polarity (e.g., THF vs. toluene) significantly impact diastereomer ratios .
Q. What strategies resolve contradictory NMR data for this compound across studies?
Discrepancies often arise from:
- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals.
- Impurity interference : Trace solvents (e.g., DMF) or byproducts may overlap with target peaks. Validate via spiking experiments or 2D NMR .
- Dynamic processes : Conformational flexibility of the propanol chain can broaden signals. Low-temperature NMR (-40°C) stabilizes rotamers .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The methanesulfonyl group’s electron-withdrawing nature lowers the energy barrier for nucleophilic attack at the benzylic position. Molecular dynamics simulations further reveal solvent effects on reaction kinetics .
Q. What are the challenges in scaling up the synthesis while maintaining yield?
Critical factors include:
- Catalyst loading : Homogeneous catalysts (e.g., Pd/C) may require optimization to avoid deactivation.
- Exothermicity control : Gradual reagent addition and cooling prevent side reactions (e.g., sulfone decomposition).
- Workflow design : Continuous flow systems improve mixing and heat transfer compared to batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
